![molecular formula C16H14O6 B5852084 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the subject of extensive scientific research. This compound is derived from the natural triterpenoid, oleanolic acid, and has been found to have a wide range of potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is complex and involves multiple pathways. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. Additionally, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Additionally, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. One area of research could focus on the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, including its use in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, research could be conducted to investigate the potential synergy between 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate and other compounds, which could lead to the development of new combination therapies.
Métodos De Síntesis
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate involves the conversion of oleanolic acid to CDDO, which is then reacted with imidazole to produce 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. This process involves several steps and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIIYPYMWIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 9-acetoxy-4-oxo-1,2,3,4-tetrahydro-cyclopenta(C)chromen-7-YL ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)

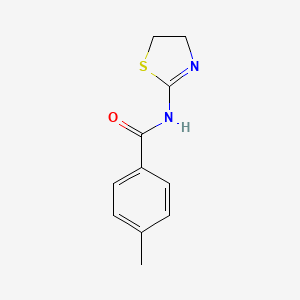
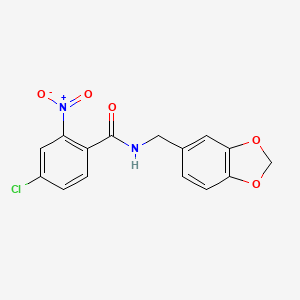
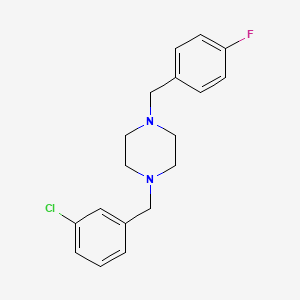
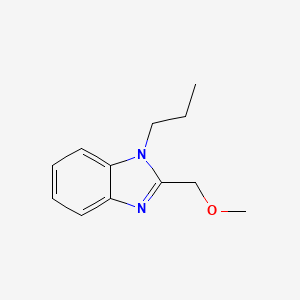
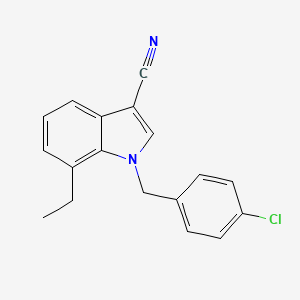
![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
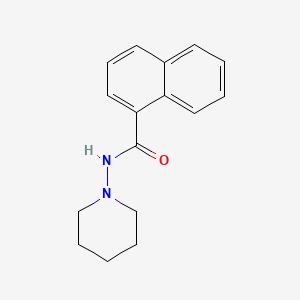
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)